Benzenepropanal, 2,4,5-trimethoxy-
Description
Properties
CAS No. |
261619-89-0 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
XJLCKKVBWNWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,4,5-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form Benzenepropanal, 2,4,5-trimethoxy-.
Industrial Production Methods
The industrial production of Benzenepropanal, 2,4,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Using commercially available 2,4,5-trimethoxybenzaldehyde.
Reaction Conditions: Conducting the Grignard reaction and subsequent oxidation under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Depending on the substituent, products like 2,4,5-trimethoxybenzene derivatives are formed.
Scientific Research Applications
Benzenepropanal, 2,4,5-trimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,4,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Isomers
The position of methoxy groups on the benzene ring significantly impacts physicochemical and biological properties:
- 2,3,4-Trimethoxy vs. 2,4,5-Trimethoxy: In a study synthesizing isobutyl phenylcyanoacrylates, the 2,4,5-trimethoxy isomer exhibited distinct NMR signals (δ 3.9 ppm for OCH3 groups) and a 74% yield, compared to other isomers like 3,4,5-trimethoxy derivatives, which may differ in symmetry and steric hindrance .
- Antifungal Activity: Trimethoxy-substituted geranylphenols (e.g., compounds 17, 18, 22) demonstrated higher inhibition of Botrytis cinerea mycelial growth compared to mono- or dimethoxy analogs. However, acetylation of hydroxyl groups in trimethoxy derivatives reduced activity, highlighting the importance of free hydroxyl groups .
Functional Group Analogues
- Aldehyde vs. Carboxylic Acid: Benzenepropanoic acid, 2,4,5-trimethoxy-α-oxo- (CAS 38449-36-4) has a carboxylic acid group instead of an aldehyde. This substitution increases polarity and acidity (pKa ~2.34), making it less volatile (predicted boiling point 403°C) compared to aldehydes .
- Aldehyde vs. Alcohol : (E)-3-(2,4,5-trimethoxy-phenyl)-prop-2-en-1-ol, synthesized via reduction of cinnamate esters, retains bioactivity but with reduced electrophilicity compared to the aldehyde precursor .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Antifungal Activity of Methoxy-Substituted Compounds
Q & A
Basic: What are the established synthetic routes for 2,4,5-trimethoxybenzaldehyde, and how is its purity validated?
Methodological Answer:
2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0) is synthesized via oxidation of β-asarone, a natural precursor derived from Acorus calamus essential oil. The process involves refluxing β-asarone with potassium permanganate in acidic conditions, followed by purification via recrystallization . For synthetic derivatives, Claisen-Schmidt condensation is employed using substituted acetophenones under basic conditions (e.g., NaOH/ethanol) to yield chalcone intermediates, which are cyclized to isoxazoles using hydroxylamine hydrochloride .
Validation: Purity is confirmed by:
- Chromatography : GC-MS for retention time and mass analysis .
- Spectroscopy : NMR (δ 9.8 ppm for aldehyde proton) and NMR (δ 190–195 ppm for carbonyl) .
- Melting Point : 112–114°C (lit.) .
Basic: How do researchers address the low aqueous solubility of 2,4,5-trimethoxybenzaldehyde in pharmacological assays?
Methodological Answer:
The compound exhibits low solubility (<0.1 g/100 mL at 22°C) , which is mitigated using:
- Co-solvents : DMSO or ethanol (≤1% v/v) to maintain cell viability .
- Nanoformulations : Liposomal encapsulation to enhance bioavailability .
- Structural Analogs : Introducing hydrophilic groups (e.g., hydroxyl) while retaining the 2,4,5-trimethoxy core .
Advanced: How does the 2,4,5-trimethoxy substitution pattern influence biological activity in chalcone and isoxazole derivatives?
Methodological Answer:
The 2,4,5-trimethoxy group enhances electron density and steric bulk, facilitating interactions with biological targets:
- Antimicrobial Activity : Para-substituted isoxazoles (e.g., 5b, 5c) show strong activity against E. coli and Bacillus subtilis (MIC: 8–12 µg/mL) due to improved membrane penetration .
- Anticancer Activity : Derivatives with electron-donating groups (e.g., -OCH) at the C-3 position exhibit higher inhibitory effects (IC: 8.56–12.16 µg/mL) against MCF-7 and HeLa cells by disrupting tubulin polymerization .
Mechanistic Insight : Molecular docking studies suggest binding to COX-2’s hydrophobic pocket via π-π stacking and hydrogen bonding .
Advanced: What computational approaches predict the electronic and optical properties of 2,4,5-trimethoxybenzaldehyde derivatives?
Methodological Answer:
- Density-Functional Theory (DFT) : Used to calculate HOMO-LUMO gaps (e.g., 3.4–4.1 eV) and hyperpolarizability (β: 1.2 × 10 esu) for nonlinear optical applications .
- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP = 1.62 ), guiding drug design .
Advanced: What is the mechanistic basis for 2,4,5-trimethoxybenzaldehyde’s COX-2 inhibition?
Methodological Answer:
Asaraldehyde (2,4,5-trimethoxybenzaldehyde) inhibits COX-2 (52.69% at 100 µg/mL) by:
- Downregulating Transcriptional Regulators : Suppresses C/EBPβ, C/EBPδ, and PPARγ, reducing COX-2 expression .
- Direct Enzyme Interaction : Competitive inhibition confirmed via kinetic assays (K = 18 µM) and docking simulations showing binding to the arachidonic acid site .
Experimental Validation : - Kinase Assays : COX-2 activity measured via prostaglandin H conversion .
- Western Blotting : Quantifies protein expression levels in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
